molecular formula C8H5F3N2 B1296500 5-Trifluoromethyl-1H-benzimidazole CAS No. 326-55-6

5-Trifluoromethyl-1H-benzimidazole

Cat. No. B1296500
CAS RN: 326-55-6
M. Wt: 186.13 g/mol
InChI Key: HUCHIALSXSAECU-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-1H-benzimidazole is a chemical compound with the molecular formula C8H5F3N2 . It has a molecular weight of 186.14 and is a yellow solid . The IUPAC name for this compound is 5-(trifluoromethyl)-1H-benzimidazole .


Synthesis Analysis

Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been synthesized using various methods . One method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .


Molecular Structure Analysis

The molecular structure of 5-Trifluoromethyl-1H-benzimidazole consists of a benzimidazole ring with a trifluoromethyl group attached at the 5-position . The benzimidazole ring is a fused aromatic ring structure that consists of a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Benzimidazole, the parent compound of 5-Trifluoromethyl-1H-benzimidazole, is a halide- and amine-substituted aromatic compound . It can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

5-Trifluoromethyl-1H-benzimidazole is a yellow solid . The storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

  • Antimicrobial Activities : Benzimidazole derivatives, including those with trifluoromethyl groups, have shown significant antimicrobial activities. They are effective against a range of bacterial and fungal pathogens. For instance, certain benzimidazole derivatives demonstrate strong antibacterial and antifungal activities, potentially more potent than reference drugs like Chloromycin and Fluconazole (Zhang, Lin, Rasheed, & Zhou, 2014).

  • Antiprotozoal and Antihelminthic Properties : Studies have found that benzimidazole derivatives, including 2-(trifluoromethyl)-1H-benzimidazole, show nanomolar activities against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, and also effective against the nematode Trichinella spiralis (Hernández‐Luis et al., 2010).

  • DNA Topoisomerase Inhibition : Certain benzimidazole compounds, including those with trifluoromethyl groups, have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme critical in DNA replication and cell division (Alpan, Gunes, & Topçu, 2007).

  • Applications in Polymer Chemistry : Benzimidazole derivatives with trifluoromethyl groups have been used to synthesize soluble polyimides. These polymers exhibit high thermal stability and low coefficients of thermal expansion, making them suitable for various industrial applications (Choi et al., 2008).

  • Anticancer Potential : Some benzimidazole compounds, particularly those combined with triazolo-thiadiazoles, have shown promising anticancer activity. These compounds were found to inhibit the growth of various cancer cell lines, indicating their potential as lead compounds in cancer therapy (Husain et al., 2013).

  • Corrosion Inhibition : Benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. They demonstrate significant efficiency in protecting steel surfaces, making them valuable in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).

  • Anticoagulant Bioactivity : Some benzimidazole fluorinated derivatives have shown potential as anticoagulants, exhibiting inhibitory activity against thrombin. This suggests their utility in developing new therapeutic agents for blood clotting disorders (Haoran, Yujie, Xiaodong, & Yonghong, 2016).

Future Directions

Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been the subject of extensive research due to their wide range of biological activities . Future research will likely continue to explore the diverse therapeutic applications of these compounds, with a focus on developing more selective, potent, and multi-target anticancer agents .

properties

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCHIALSXSAECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325197
Record name 5-Trifluoromethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trifluoromethyl-1H-benzimidazole

CAS RN

326-55-6
Record name 5-Trifluoromethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6.54 g of 5-(trifluoromethyl)-2-benzimidazolethiol are suspended in 200 ml of alcohol and treated with 5.34 g of 2-chloromethyl-3-methylpyridine hydrochloride while cooling wlth ice. Thereafter. a solution of 2.4 g of sodium hydroxide in 100 ml of water is added dropwise thereto, the mixture is left to boil at reflux overnight and subsequently evaporated to dryness in vacuo. The residue is dissolved in 950 ml of methylene chloride. The solution is washed firstly with 200 ml of 1.5N sodium hydroxide solution and then 3 x with 250 ml of water. dried over sodium sulphate and evaporated in vacuo. The crude product is purified on 100 g of silica gel with ethyl acetate/methylene chloride (1:1) as the elution agent. Crystallization from methylene chloride/petroleum ether gives 2-[[3-methyl-2-pyridyl)methyl]thio]-5-(trifluoromethyl)benzimidazole of melting point 180°-182°.
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Amino-1-]3(2-thienyl)phenyl]-5-trifluoromethylbenzimidazole was prepared from 1-(2-amino-5-trifluoromethyl-1-benzimidazolyl)-3-iodobenzene and 2-thienylboronic acid according method B. mp 89°-91° C.
Name
1-(2-amino-5-trifluoromethyl-1-benzimidazolyl)-3-iodobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 10 g (60 mmol) of 4-(trifluoromethyl)-1,2-phenylenediamine (Lancaster) and 50 mL of formic acid was refluxed for 2 h. Excess formic acid was then removed in vacuo. To the resultant concentrate was added 200 mL of water during which time a precipitate was discerned. This was filtered and discarded. The filtrate was concentrated in vacuo and redissolved in EtOAc. After repeated washing with saturated NaHCO3, the EtOAc solution was dried over MgSO4 and concentrated. The concentrate was put on a vacuum pump overnight. This resulted in 9.27 g (83%) of a yellow solid. 1H NMR (DMSO-d6) δ7.5 (d,1H, aromatic), 7.8 (d, 1H, aromatic), 8 (s, 1H, aromatic), 8.4 (s, 1H, CH), 12.8 (br s, 1H, NH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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